Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
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Overview
Description
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple dodecyl groups, thioether linkages, and a stannadocosanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:
Formation of the dodecyloxy intermediate: This involves the reaction of dodecanol with an appropriate acylating agent to form dodecyloxy derivatives.
Thioether formation: The dodecyloxy intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Stannadocosanoate backbone construction: The final step involves the incorporation of the stannadocosanoate backbone through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, thiolates.
Major Products
Sulfoxides and sulfones: Formed from oxidation of thioether groups.
Alcohols: Formed from reduction of carbonyl groups.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with biological molecules and cellular structures. The compound’s organotin moiety can bind to thiol groups in proteins, disrupting their function. Additionally, its lipophilic dodecyl groups facilitate its incorporation into cell membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 5-[[3-(dodecyloxy)-3-oxopropyl]thio]-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate .
- Dodecyl 3,4,5-trihydroxybenzoate .
Uniqueness
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is unique due to its specific combination of dodecyl groups, thioether linkages, and stannadocosanoate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83898-51-5 |
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Molecular Formula |
C57H112O6S3Sn |
Molecular Weight |
1108.4 g/mol |
IUPAC Name |
dodecyl 3-[bis[(3-dodecoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C15H30O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-5-7-9-11-12-10-8-6-4-2;/h3*18H,2-14H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SFOVFSWMVXPNTJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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